![molecular formula C24H50N2O3Sn B2431145 SnAP 2-Spiro-(4-Pip) M Reagent CAS No. 1688652-68-7](/img/structure/B2431145.png)
SnAP 2-Spiro-(4-Pip) M Reagent
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Overview
Description
SnAP 2-Spiro-(4-Pip) M Reagent, also referred to as SnAP 2-spiro-(4-piperdine) morpholine, is a regioisomeric SnAP reagent . It has been extensively used in scientific experiments due to its remarkable properties.
Synthesis Analysis
SnAP 2-Spiro-(4-Pip) M Reagent can be prepared from N-Boc piperidone . The synthesis of N-heterocycles through SnAP Reagents requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .Molecular Structure Analysis
The molecular formula of SnAP 2-Spiro-(4-Pip) M Reagent is C24H50N2O3Sn . Its molecular weight is 533.385 .Chemical Reactions Analysis
SnAP Reagents provide a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The synthesis of N-heterocycles through SnAP Reagents requires mild reaction conditions .Physical And Chemical Properties Analysis
SnAP 2-Spiro-(4-Pip) M Reagent is a liquid with a refractive index of n/D 1.492 and a density of 1.146 . It is stored at -20°C .Scientific Research Applications
- Aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated in this process .
- These compounds have diverse applications in medicinal chemistry, materials science, and drug discovery .
- These rings are challenging to synthesize using traditional methods, making SnAP reagents valuable tools for accessing complex structures .
- Automation streamlines N-heterocycle formation, enhancing efficiency and reproducibility in chemical synthesis .
- Their expertise ensures the reagent’s practical applicability and opens up new avenues for its use in diverse chemical transformations .
N-Heterocycle Synthesis
C-Substituted Bicyclic and Spirocyclic Morpholines
Medium-Ring Saturated N-Heterocycles
Automated Synthesis Platforms
Collaboration with the Bode Research Group
Cross-Coupling Approaches
Mechanism of Action
Target of Action
The primary target of the SnAP 2-Spiro-(4-Pip) M Reagent is various aldehyde substrates . Aldehydes are organic compounds that consist of a carbonyl center bonded to hydrogen and an R group. They play a crucial role in many biochemical processes and are commonly found in a variety of organic compounds.
Mode of Action
The SnAP 2-Spiro-(4-Pip) M Reagent interacts with its aldehyde targets to produce saturated N-heterocycles . The synthesis of these N-heterocycles requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .
Biochemical Pathways
The SnAP 2-Spiro-(4-Pip) M Reagent affects the biochemical pathway that leads to the formation of saturated N-heterocycles . These heterocycles are important structural motifs in many natural products and pharmaceuticals. The downstream effects of this pathway can lead to the synthesis of a variety of bioactive compounds.
Pharmacokinetics
The reagent is known to be air and moisture stable , which suggests it may have good stability and potentially favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of the SnAP 2-Spiro-(4-Pip) M Reagent is the formation of unprotected, saturated N-heterocyclic compounds, C-substituted bicyclic and spirocyclic morpholines . These compounds have potential applications in various fields, including medicinal chemistry and drug discovery.
Action Environment
The action of the SnAP 2-Spiro-(4-Pip) M Reagent is influenced by environmental factors such as temperature and the presence of air and moisture. The reagent is known to be air and moisture stable , suggesting that it can maintain its efficacy and stability under a variety of environmental conditions.
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2O3.3C4H9.Sn/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14;3*1-3-4-2;/h4-9,13H2,1-3H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBKPKYDLQUOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COC1(CCN(CC1)C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N2O3Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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